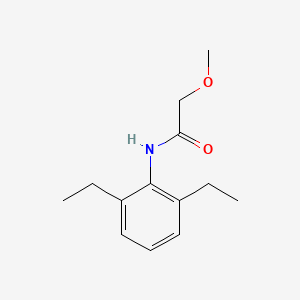

N-(2,6-diethylphenyl)-2-methoxyacetamide

Description

N-(2,6-Diethylphenyl)-2-methoxyacetamide (CAS: 701219-94-5) is an acetamide derivative characterized by a 2,6-diethyl-substituted phenyl ring and a methoxy group attached to the acetamide backbone. Its molecular formula is C₁₃H₁₉NO₂, with a molecular weight of 221.30 g/mol . The compound’s structure confers distinct physicochemical properties, such as moderate lipophilicity due to the ethyl substituents and hydrogen-bonding capacity via the amide and methoxy groups.

Properties

IUPAC Name |

N-(2,6-diethylphenyl)-2-methoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-4-10-7-6-8-11(5-2)13(10)14-12(15)9-16-3/h6-8H,4-5,9H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISACFTOZZJVUOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-diethylphenyl)-2-methoxyacetamide typically involves the reaction of 2,6-diethylphenylamine with 2-methoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-diethylphenyl)-2-methoxyacetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in substitution reactions where the methoxy group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

N-(2,6-diethylphenyl)-2-methoxyacetamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: Studies have explored its potential as a bioactive compound with various biological effects.

Medicine: Research is ongoing to investigate its potential therapeutic uses, including as an analgesic or anti-inflammatory agent.

Industry: It is used in the formulation of certain herbicides and pesticides due to its effectiveness in controlling weeds.

Mechanism of Action

The mechanism of action of N-(2,6-diethylphenyl)-2-methoxyacetamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Herbicides

Alachlor (CAS: 15972-60-8)

- Structure : 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide.

- Key Differences : Alachlor incorporates a chloro atom at the acetamide’s α-position and a methoxymethyl group on the nitrogen, unlike the methoxy group in the target compound.

- Applications : A pre-emergent herbicide used in corn and soybean crops.

- Metabolism: Metabolized by CYP3A4 and CYP2B6 in humans to intermediates like CDEPA (2-chloro-N-(2,6-diethylphenyl)acetamide) and DEA (2,6-diethylaniline), which are implicated in carcinogenicity .

- Toxicity: Classified as a probable human carcinogen due to bioactivation to DNA-reactive quinone imines .

Butachlor (CAS: 23184-66-9)

- Structure : N-(Butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide.

- Key Differences : Features a butoxymethyl group instead of methoxy and a chloro substituent.

- Applications : Herbicide for rice cultivation.

- Metabolism : Converted to CDEPA in rats but minimally in humans, with slower metabolic rates (0.045 nmol/min/mg in rats vs. <0.001 nmol/min/mg in humans) .

N-(2,6-Diethylphenyl)-2-Ethoxyacetamide (CAS: 62593-49-1)

- Structure : Ethoxy group replaces the methoxy in the target compound.

- Key Differences : The ethoxy group increases hydrophobicity (logP ~2.8 vs. ~2.3 for methoxy) and alters metabolic stability.

- Applications: Not explicitly stated, but ethoxy groups often enhance persistence in environmental matrices .

Substituted Phenylacetamides in Pharmaceuticals

N-(2,6-Dimethylphenyl)-2-Methoxyacetamide (CAS: 53823-88-4)

- Structure : Methyl groups replace ethyl groups on the phenyl ring.

- Key Differences : Reduced steric bulk and lower lipophilicity (logP ~1.9 vs. ~2.3).

- Applications : Used in drug discovery and synthetic chemistry for its balanced solubility and reactivity .

N-(2,6-Dimethylphenyl)-2,2-Diphenylacetamide

Metabolic and Toxicological Profiles

Key Research Findings

Metabolic Activation: Chloroacetamides (e.g., alachlor, butachlor) require metabolic activation via cytochrome P450s to form carcinogenic intermediates, whereas the methoxy and ethoxy analogues lack the chloro substituent critical for this pathway .

Structure-Activity Relationships :

- Ethyl groups on the phenyl ring enhance lipid membrane permeability compared to methyl .

- Methoxy/ethoxy groups influence oxidative metabolism; longer alkoxy chains (e.g., butoxymethyl in butachlor) reduce aqueous solubility .

Toxicological Divergence : The absence of a chloro substituent in this compound likely mitigates DNA-reactive metabolite formation, suggesting a safer profile compared to alachlor .

Biological Activity

N-(2,6-diethylphenyl)-2-methoxyacetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is classified as an aromatic amide. Its structure features a phenyl group substituted at the 2 and 6 positions by ethyl groups, along with a methoxyacetamide moiety. This unique configuration contributes to its biological properties.

Target Interactions:

The primary target of this compound is the Tyrosine-protein kinase Lck , which plays a crucial role in T-cell receptor signaling pathways. The compound's inhibition of Lck disrupts normal cellular signaling, potentially leading to altered immune responses.

Biochemical Pathways:

The compound affects several biochemical pathways related to immune function. By inhibiting Lck, it may influence T-cell activation and proliferation, which are critical in immune response modulation.

Pharmacokinetics

Preliminary studies suggest that compounds similar to this compound exhibit good absorption but may undergo extensive first-pass metabolism, resulting in low bioavailability. This characteristic could impact its therapeutic efficacy and necessitates further investigation into formulation strategies to enhance its bioavailability.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance:

- Bacterial Inhibition: In vitro studies have demonstrated that this compound can inhibit the growth of certain bacteria, suggesting its potential as an antimicrobial agent.

- Fungal Activity: The compound has also been evaluated for antifungal properties, showing effectiveness against specific fungal strains.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies:

- Cytokine Modulation: It has been shown to modulate the production of pro-inflammatory cytokines in immune cells, indicating a role in reducing inflammation.

- Pain Relief: Preliminary data suggest that this compound may possess analgesic properties, contributing to pain relief in inflammatory conditions.

Case Studies

Several case studies highlight the biological activity of this compound:

- Study 1: A study investigating the antimicrobial efficacy against Gram-positive and Gram-negative bacteria found that the compound significantly inhibited bacterial growth at varying concentrations. The Minimum Inhibitory Concentration (MIC) values were determined to assess potency.

- Study 2: Another study focused on the anti-inflammatory effects demonstrated that treatment with this compound reduced swelling and pain in animal models induced with inflammatory agents. Markers such as TNF-alpha and IL-6 were measured to quantify the inflammatory response.

| Study | Focus | Key Findings |

|---|---|---|

| Study 1 | Antimicrobial | Significant inhibition of bacterial growth; determined MIC values |

| Study 2 | Anti-inflammatory | Reduced inflammation markers; alleviated swelling and pain |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.